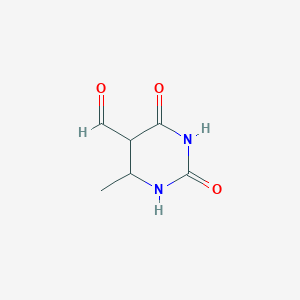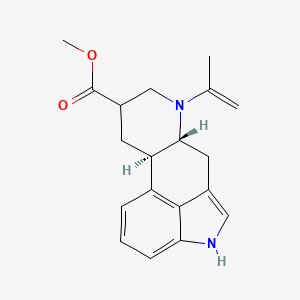
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H6ClFO4S2 It is characterized by the presence of both chlorosulfonyl and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride typically involves the reaction of propane-1,3-diol with chlorosulfonic acid and sulfuryl fluoride. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions to form sulfonamides.
Alcohols: For substitution reactions to form sulfonate esters.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride exerts its effects involves the reactivity of its functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is also reactive and can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzenesulfonyl fluoride: Similar in structure but with a benzene ring instead of a propane chain.
Sulfonyl chlorides: Compounds with similar reactivity but lacking the fluoride group.
Sulfonyl fluorides: Compounds with similar reactivity but lacking the chlorosulfonyl group.
Uniqueness
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is unique due to the presence of both chlorosulfonyl and sulfonyl fluoride groups, which confer distinct reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler sulfonyl chlorides or fluorides.
Properties
IUPAC Name |
3-chlorosulfonylpropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPXFWYIPVYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
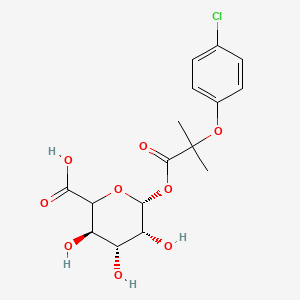
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
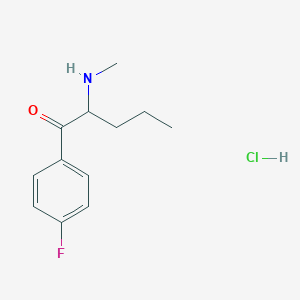
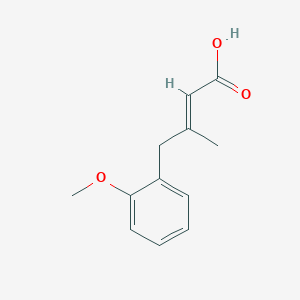

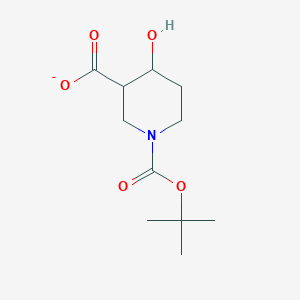
![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
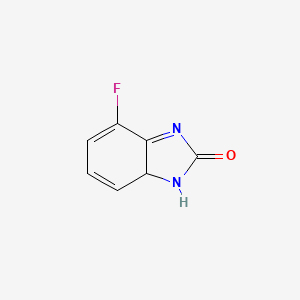
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
